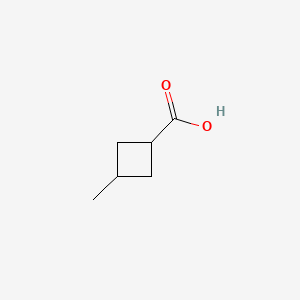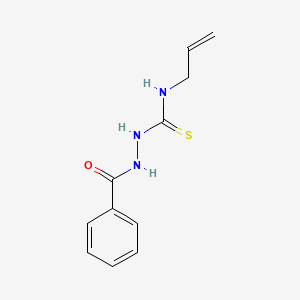
3-Methylcyclobutanecarboxylic acid
描述
3-Methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O2. It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in organic synthesis and has a variety of applications in scientific research and industry .
Synthetic Routes and Reaction Conditions:
Cycloaddition and Hydrogenation: One method involves the cycloaddition of allene to acrylonitrile, followed by selective hydrogenation of the resulting methylenecyclobutanecarbonitrile and subsequent hydrolysis to yield this compound.
Sulfidation and Oxidation: Another method includes the reaction of hydrocarbons with elemental sulfur to form 3-methylsulfobutanethiol, which is then oxidized to produce this compound.
Acid Esterification: The acid esterification of 3-methylcyclobutanone with an acid also results in the formation of this compound.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
生化分析
Biochemical Properties
3-Methylcyclobutanecarboxylic acid plays a role in biochemical reactions, particularly in the synthesis of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene . This compound interacts with various enzymes and proteins that facilitate these polymerization reactions. The nature of these interactions involves the formation of covalent bonds between the acid and the polymerizing agents, leading to the creation of complex polymer structures.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a reactant in the preparation of alternating copolymers, where it undergoes ring-opening metathesis polymerization (ROMP) to form complex polymer structures . This process involves the cleavage of the cyclobutane ring and the formation of new covalent bonds, leading to the creation of polymer chains.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical studies. This compound is typically stored in a sealed, dry environment at room temperature to maintain its stability . Over time, it may undergo degradation, which could affect its long-term effects on cellular function. In vitro and in vivo studies are necessary to evaluate the temporal changes in its biochemical activity.
Metabolic Pathways
This compound is involved in metabolic pathways related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the ring-opening metathesis polymerization (ROMP) process . These interactions can influence metabolic flux and metabolite levels, contributing to the synthesis of complex polymer structures.
化学反应分析
3-Methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
科学研究应用
3-Methylcyclobutanecarboxylic acid has several applications in scientific research:
作用机制
The mechanism by which 3-Methylcyclobutanecarboxylic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
相似化合物的比较
3-Methylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the methyl group, leading to different reactivity and properties.
3-Methylcyclopentanecarboxylic acid: Has a larger ring structure, affecting its chemical behavior and applications.
Cyclopropanecarboxylic acid: Smaller ring size, resulting in different strain and reactivity.
Uniqueness: The presence of the methyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs and influencing its reactivity and applications .
属性
IUPAC Name |
3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHOVJKNATDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205862 | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57252-83-2 | |
| Record name | 3-Methylcyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cyclobutane ring structure in these compounds?
A: The synthesized compounds can be considered conformationally restricted analogs of threonine. [] The cyclobutane ring in both cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids is nearly planar, with torsion angles below 7° according to X-ray data. [] This rigid structure could be advantageous in drug design, as it limits the flexibility of the molecule and could lead to increased selectivity for biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)


![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)


![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)
